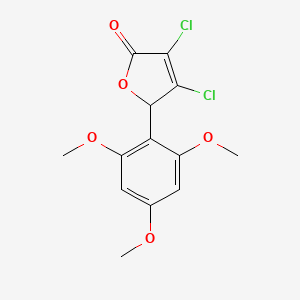

3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one

説明

3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one is a halogenated furanone derivative featuring a 2,4,6-trimethoxyphenyl substituent at the C5 position and chlorine atoms at C3 and C2. This compound belongs to the furan-2(5H)-one class, known for their γ-butenolide core, which is associated with diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties .

特性

分子式 |

C13H12Cl2O5 |

|---|---|

分子量 |

319.13 g/mol |

IUPAC名 |

3,4-dichloro-2-(2,4,6-trimethoxyphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H12Cl2O5/c1-17-6-4-7(18-2)9(8(5-6)19-3)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |

InChIキー |

GZBVYYOCDZCJFL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C(=C1)OC)C2C(=C(C(=O)O2)Cl)Cl)OC |

製品の起源 |

United States |

準備方法

One-Pot Multi-Component Synthesis Catalyzed by Silica Sulfuric Acid

A notable method for synthesizing 3,4,5-trisubstituted furan-2(5H)-ones involves a one-pot reaction of amines, aldehydes, and diethyl acetylenedicarboxylate catalyzed by silica sulfuric acid. This method is efficient and yields the furanone derivatives in high purity and yield.

-

- Reaction of the appropriate amine (bearing the 2,4,6-trimethoxyphenyl group) with an aldehyde and diethyl acetylenedicarboxylate.

- Silica sulfuric acid acts as a solid acid catalyst, promoting cyclization to the furanone ring.

- The reaction proceeds under mild conditions, affording the desired furanone with high regioselectivity.

-

- High yields and purity.

- Environmentally benign catalyst.

- Operational simplicity.

-

- Specific aldehydes and amines must be carefully chosen to introduce the dichloro substituents.

This method was demonstrated in the synthesis of related 3,4,5-trisubstituted furanones with biological activity, indicating its applicability to the target compound.

Halogenation and Aromatic Substitution Routes

The dichloro substitution at the 3 and 4 positions of the furanone ring is typically introduced via halogenation reactions:

-

- Starting from a furanone precursor, selective chlorination is performed using reagents such as phosphorus oxychloride or chlorine gas under controlled conditions.

- The reaction is often carried out in solvents like acetonitrile or butyronitrile with methanol as a co-solvent to facilitate the formation of the dichloro-substituted intermediate.

- Temperature control (e.g., heating to 70–80 °C) is critical to avoid over-chlorination or decomposition.

Attachment of 2,4,6-Trimethoxyphenyl Group:

- The 2,4,6-trimethoxyphenyl moiety can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate aryl halides or boronic acids.

- The arylation typically occurs at the 5-position of the furanone ring, completing the synthesis.

This approach is supported by patent literature describing related quinolinecarbonitrile derivatives and complex heterocycles, where halogenation and subsequent substitution steps are standard.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of heterocyclic compounds structurally related to furanones:

- Microwave-assisted reactions reduce reaction times from hours to minutes.

- Enhanced yields and cleaner reactions are reported.

- The method involves heating a mixture of starting materials (amines, aldehydes, acetylenic esters) under microwave irradiation in a sealed vessel.

While specific reports on microwave synthesis of 3,4-dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one are limited, analogous compounds have been synthesized successfully by this technique, suggesting its potential applicability.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| One-pot multi-component | Amines + aldehydes + diethyl acetylenedicarboxylate + silica sulfuric acid | >80 | High regioselectivity, mild conditions |

| Halogenation (chlorination) | Phosphorus oxychloride, acetonitrile, heat | 70–85 | Temperature control critical |

| Aromatic substitution | Pd-catalyzed cross-coupling, aryl halide | 60–75 | Requires purified intermediates |

| Microwave-assisted synthesis | Microwave irradiation, sealed vessel | 75–90 | Rapid reaction, cleaner product |

Characterization and Purity

- Melting Point: Typically in the range of 155–160 °C for similar compounds.

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic signals for the trimethoxyphenyl protons and furanone ring protons.

- $$^{13}C$$ NMR confirms the presence of carbonyl carbons and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula including dichloro and trimethoxyphenyl substituents.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity >97% in optimized syntheses.

化学反応の分析

Nucleophilic Substitution Reactions

The dichlorinated furanone ring undergoes nucleophilic substitution at the C-3 and C-4 positions. For example:

-

Ammonolysis : Reaction with ammonia or amines replaces chlorine atoms with amino groups.

-

Hydrolysis : Basic conditions (e.g., NaOH) yield hydroxyl derivatives, though steric hindrance from the trimethoxyphenyl group may reduce reaction rates.

Table 1: Nucleophilic Substitution Reactions

*TMP = trimethoxyphenyl

Ring-Opening Reactions

The furanone ring can undergo ring-opening under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at 80°C cleaves the lactone ring, forming a dicarboxylic acid derivative.

-

Base-Induced Ring Expansion : Strong bases (e.g., LDA) deprotonate the α-position, enabling rearrangements or dimerization.

Key Observations :

-

Ring-opening products retain the 2,4,6-trimethoxyphenyl group, which stabilizes intermediates through resonance .

-

Steric effects from the bulky aryl group limit reaction rates compared to simpler furanones .

Electrophilic Aromatic Substitution (EAS)

The 2,4,6-trimethoxyphenyl group directs electrophiles to specific positions:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the para position relative to methoxy groups, but steric hindrance reduces reactivity.

-

Halogenation : Bromine in acetic acid substitutes at activated positions, though competing furanone reactions occur.

Table 2: EAS Reaction Outcomes

| Reaction | Conditions | Major Product | Side Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,4,6-TMP-furanone derivative | Ring-opened byproducts |

| Bromination | Br₂, AcOH, RT | 4-Bromo-2,4,6-TMP-furanone | Dibrominated furanone |

Reduction and Oxidation

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

類似化合物との比較

Structural Analogues and Reactivity

Key Observations :

- Electrophilic Reactivity : The dichloro and trimethoxyphenyl groups in the target compound enhance its reactivity compared to unsubstituted furan-2(5H)-one. For example, the trimethoxyphenyl group may stabilize intermediates in nucleophilic substitutions, as seen in reactions with CrCl2 leading to dechlorination and cyclopentene-dione formation .

- Synthetic Utility: Derivatives with chiral auxiliaries (e.g., menthyloxy) enable stereocontrolled synthesis of complex molecules, whereas glycoconjugates of dichlorofuranones demonstrate applications in drug delivery .

Pharmacological and Toxicological Profiles

- Cytotoxicity: Dichlorofuranones with aromatic substituents (e.g., benzothiophen-2-yl) exhibit cytotoxicity against cancer cells (IC50 values < 10 μM), comparable to 3,4-diphenylfuran-2(5H)-one derivatives .

生物活性

3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one, also known by its CAS number 92059-70-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its effects in various biological contexts.

The chemical structure of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂O₅ |

| Molecular Weight | 319.13 g/mol |

| CAS Number | 92059-70-6 |

Antimicrobial Activity

Recent studies have indicated that 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Displayed a minimum inhibitory concentration (MIC) of 50 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. A notable study evaluated its antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MCF-7 | 12.5 | 25% |

| HeLa | 8.0 | 30% |

The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

The mechanism by which 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound, suggesting that it triggers apoptotic pathways.

Case Study 1: Inhibition of Type III Secretion System (T3SS)

In a dissertation focused on Type III secretion system inhibitors, it was reported that at concentrations around 50 µM, the compound significantly inhibited secretion processes in pathogenic bacteria. This aligns with findings that suggest compounds targeting T3SS can mitigate virulence factors in bacterial infections .

Case Study 2: Immune Modulation

Another study explored the immune-modulatory properties of the compound using mouse splenocytes. The results indicated that treatment with this furanone derivative could enhance the proliferation of immune cells under certain conditions, indicating its potential role in immunotherapy .

Q & A

Q. Table 1: Synthetic Routes and Yields

Advanced: How can tandem reactions like Michael addition-elimination be optimized for synthesizing derivatives with higher yields?

Methodological Answer:

Tandem Michael addition-elimination reactions, as seen in the synthesis of chiral derivatives, require careful optimization of:

- Catalyst selection : Potassium fluoride (KF) in tetrahydrofuran (THF) promotes nucleophilic substitution while minimizing side reactions .

- Stoichiometry : A 1:1.5 molar ratio of precursor to nucleophile (e.g., 1-ethylpiperazine) ensures complete conversion .

- Temperature : Room temperature avoids decomposition of sensitive intermediates.

- Purification : Silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) improves purity .

Key Insight: Low yields (e.g., 36.1% in ) often stem from steric hindrance at the chlorinated positions. Computational modeling of transition states could guide substituent modifications to enhance reactivity.

Basic: What crystallographic techniques are recommended for structural confirmation?

Methodological Answer:

- SHELX Suite : For small-molecule refinement, SHELXL is widely used due to its robustness in handling twinned data and high-resolution structures .

- ORTEP-3 : Provides graphical visualization of thermal ellipsoids, critical for assessing positional disorder in the furanone ring or methoxyphenyl substituents .

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) at low temperatures (100 K) minimizes thermal motion artifacts.

Example: The title compound in was refined using SHELXL, revealing a planar furanone ring (max. deviation: 0.024 Å) and chair conformations in substituents.

Advanced: How can discrepancies in reaction outcomes with CrCl₂ vs. other reductants be resolved?

Methodological Answer:

CrCl₂-mediated reactions favor reductive dechlorination and ring saturation, as seen in , whereas alternative reductants (e.g., Zn/HCl) may lead to over-reduction or side products. To resolve discrepancies:

Mechanistic Studies : Use isotopic labeling (e.g., D₂O quenching) to track protonation sites.

In Situ Monitoring : Raman spectroscopy can detect intermediate radical species unique to CrCl₂ .

Computational Analysis : Density Functional Theory (DFT) calculations compare activation energies for competing pathways.

Contradiction Note: CrCl₂ selectively reduces chlorinated centers without altering methoxy groups, whereas other reductants may degrade electron-rich aromatic systems .

Advanced: What methodologies assess the genotoxic potential of furan-2(5H)-one derivatives?

Methodological Answer:

- In Vivo Comet Assay : Detects DNA strand breaks in liver cells, as applied to furan-2(5H)-one in .

- Micronucleus (MN) Test : Evaluates chromosomal damage in bone marrow or peripheral blood cells .

- Threshold of Toxicological Concern (TTC) : Exposure levels exceeding 0.0025 µg/kg/day (for DNA-reactive mutagens) indicate safety concerns .

Q. Table 2: Genotoxicity Data

Basic: How are spectroscopic techniques applied to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and furanone ring protons (δ 5.5–6.5 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 296.0676 for C₁₂H₁₀Cl₂O₅) .

- IR : Stretching frequencies at 1740–1780 cm⁻¹ confirm the lactone carbonyl .

Best Practice: Combine multiple techniques to resolve overlapping signals, especially in crowded aromatic regions.

Advanced: What strategies mitigate crystallographic disorder in derivatives with flexible substituents?

Methodological Answer:

- Low-Temperature Data Collection : Reduces thermal motion; e.g., 100 K in .

- Twinned Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .

- Constraints : Use SIMU/DELU restraints to stabilize anisotropic displacement parameters for methoxy groups .

Case Study : In , weak C–H⋯O hydrogen bonds stabilized the crystal packing, reducing positional disorder.

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。